molecular formula C13H16N4O3S2 B11764290 4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11764290
M. Wt: 340.4 g/mol
InChI Key: BIAVEMRHTBAEGP-UHFFFAOYSA-N
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Description

4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a morpholine group, and a sulfonyl phenyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Sulfonyl Phenyl Group: The sulfonyl phenyl group can be introduced via a sulfonation reaction using sulfonyl chlorides and an appropriate base.

    Attachment of the Morpholine Group: The morpholine group can be attached through a nucleophilic substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, a morpholine group, and a sulfonyl phenyl group

Properties

Molecular Formula

C13H16N4O3S2

Molecular Weight

340.4 g/mol

IUPAC Name

4-methyl-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H16N4O3S2/c1-16-12(14-15-13(16)21)10-2-4-11(5-3-10)22(18,19)17-6-8-20-9-7-17/h2-5H,6-9H2,1H3,(H,15,21)

InChI Key

BIAVEMRHTBAEGP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Origin of Product

United States

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